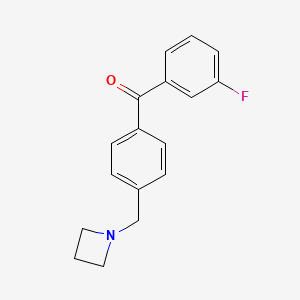

2-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

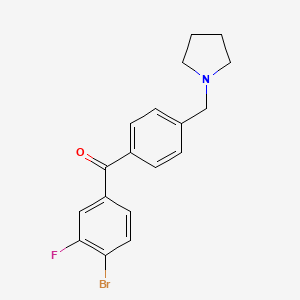

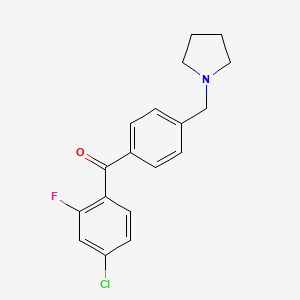

“2-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone” is a chemical compound with the molecular formula C19H21FN2O . It has a molecular weight of 312.4 g/mol.

Molecular Structure Analysis

The molecular structure of “2-Fluoro-4’-(4-methylpiperazinomethyl) benzophenone” can be represented by the InChI code: 1S/C19H20ClFN2O/c1-22-8-10-23 (11-9-22)13-14-2-4-15 (5-3-14)19 (24)17-7-6-16 (21)12-18 (17)20/h2-7,12H,8-11,13H2,1H3 .Scientific Research Applications

Polymer Synthesis and Properties

High molecular weight poly(2,5-benzophenone) derivatives, related to 2-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone, have been synthesized using nickel-catalyzed coupling polymerization. These polymers are organosoluble, amorphous, and exhibit high thermal stability, with a 5% weight loss temperature above 480 °C. Sulfonation of these polymers introduces sulfonic acid moieties, enhancing their ion exchange capacities, water absorption, and proton conductivities, making them potential candidates for proton exchange membranes (Ghassemi & Mcgrath, 2004).

Anti-Cancer Drug Development

Benzophenone derivatives, including those with fluorine substitutions, have shown significant potential in anti-cancer drug development. These compounds exhibit cytotoxic and anti-proliferative effects against various cancer cell lines and have been explored for their anti-angiogenic effects. Structurally similar to 2-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone, these derivatives can interact with cancer-related proteins, inhibiting tumor progression and inducing apoptosis (Mohammed & Khanum, 2018).

Photosensitizing Properties

Benzophenone and its derivatives, including fluorinated variants, are known for their photosensitizing properties. They absorb in the ultraviolet A (UVA) and ultraviolet B (UVB) range, making them useful in studies related to phototoxicity and photochemistry. The effects of molecular changes in the benzophenone molecule, such as fluorination, significantly influence their phototoxic characteristics (Placzek et al., 2013).

Synthesis of HIV-1 Inhibitors

Research on benzophenone-based inhibitors for HIV-1 has highlighted the importance of compounds like 2-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone. These studies involve the synthesis of benzophenone derivatives, which are potential candidates for developing new treatments for HIV-1 (Wang et al., 2012).

Alzheimer's Disease Research

Fluorinated benzophenone derivatives are being studied for their potential in treating Alzheimer's disease. They target β-secretase and acetylcholinesterase and counteract intracellular ROS formation. Research in this area is focused on optimizing the balance between potency and safety of these compounds (Belluti et al., 2014).

Activation of Aromatic Ketones

Studies on the activation of aromatic ketones, including partially fluorinated aromatic ketones, involve the use of compounds structurally related to 2-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone. These research efforts focus on understanding the chemical reactions and mechanisms involved in the activation process, which has implications in various fields of organic chemistry (Esteruelas et al., 2003).

properties

IUPAC Name |

(2-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O/c1-21-10-12-22(13-11-21)14-15-6-8-16(9-7-15)19(23)17-4-2-3-5-18(17)20/h2-9H,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZLYAXXZSSPEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642984 |

Source

|

| Record name | (2-Fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone | |

CAS RN |

898783-89-6 |

Source

|

| Record name | Methanone, (2-fluorophenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

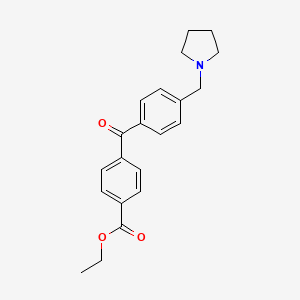

![Ethyl 6-oxo-6-[(4-pyrrolidinomthyl)phenyl]hexanoate](/img/structure/B1325550.png)

![Ethyl 7-oxo-7-[(4-pyrrolidinomthyl)phenyl]heptanoate](/img/structure/B1325551.png)